molecular formula C20H16ClN3O4S B2537048 1-(5-Chloro-2-methoxyphenyl)-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea CAS No. 1203114-15-1

1-(5-Chloro-2-methoxyphenyl)-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea

Cat. No. B2537048
CAS RN: 1203114-15-1
M. Wt: 429.88
InChI Key: RKHLQEAZLAUFDX-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea, also known as CMPTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a urea derivative and has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Scientific Research Applications

Synthesis and Structure

The synthesis of urea derivatives, including those similar to the specified compound, involves reactions that yield compounds with promising biological activities. For example, Ling et al. (2008) reported the synthesis of novel 4,5-disubstituted thiazolyl urea derivatives, highlighting the structural confirmation through elemental analysis, NMR, and X-ray diffraction analysis. These compounds exhibit antitumor activities, suggesting the potential of similar molecules in therapeutic applications (Ling, Xin, Zhong, & Jian‐xin, 2008).

Biological Activity

Urea derivatives, including the one , often show significant biological activity. Ricci and Bertoletti (2009) reviewed the cytokinin-like activity and adventitious rooting enhancement properties of urea derivatives, indicating their utility in plant morphogenesis and potentially in agricultural biotechnology (Ricci & Bertoletti, 2009). Similarly, compounds such as N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea have been investigated for their inhibition of glycogen synthase kinase 3β (GSK-3β), a key enzyme implicated in various diseases, showcasing the therapeutic potential of these molecules (Lough et al., 2010).

Material Science Applications

In materials science, the nonlinear optical properties of bis-chalcone derivatives, related to the structural framework of the specified compound, have been explored for their potential in optical limiting materials due to phenomena like two-photon absorption (Shettigar et al., 2006). This indicates the relevance of such compounds in developing advanced materials for optical and electronic applications.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4S/c1-26-15-7-6-12(21)9-13(15)22-19(25)24-20-23-14(10-29-20)17-8-11-4-3-5-16(27-2)18(11)28-17/h3-10H,1-2H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHLQEAZLAUFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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